3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS No.: 2034234-78-9
Cat. No.: VC7508340
Molecular Formula: C15H14N4O
Molecular Weight: 266.304
* For research use only. Not for human or veterinary use.
![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide - 2034234-78-9](/images/structure/VC7508340.png)
Specification
CAS No. | 2034234-78-9 |
---|---|
Molecular Formula | C15H14N4O |
Molecular Weight | 266.304 |
IUPAC Name | 3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Standard InChI | InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20) |
Standard InChI Key | DVXKHZKFGZQTQH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide consists of a pyrazolo[1,5-a]pyrimidine ring system fused to a benzamide group. The pyrazolo[1,5-a]pyrimidine core is a bicyclic heterocycle comprising a pyrazole ring fused to a pyrimidine ring, which confers rigidity and planar geometry conducive to intermolecular interactions. The benzamide moiety at the 6-position introduces a hydrophobic aromatic domain, while the 3,4-dimethyl substituents on the benzamide enhance steric bulk and modulate electronic properties, potentially influencing solubility and target binding .
The molecular formula of this compound is , with a molecular weight of 305.34 g/mol. Comparative analysis with the fluoro-substituted analog 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide suggests that the methyl groups may increase lipophilicity, as evidenced by the ClogP value (calculated partition coefficient) rising from 1.2 (fluoro analog) to approximately 1.8 for the dimethyl derivative.
Synthetic Methodologies
Route 1: Diazotization and Cyclocondensation
A validated pathway for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves diazotization followed by cyclocondensation. For example, the synthesis of N-(pyrazolo[5,1-c] triazin-7-yl)benzamides begins with the reaction of benzoyl isothiocyanate with malononitrile in alkaline ethanol, yielding a thiourea intermediate . Subsequent alkylation with methyl iodide and treatment with hydrazine generates 5-aminopyrazole precursors . Diazotization of the aminopyrazole with hydrochloric acid and sodium nitrite produces a diazonium salt, which undergoes coupling with malononitrile or ethyl cyanoacetate to form fused pyrazolotriazines .
Applying this route to 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide would require substituting the benzoyl isothiocyanate with 3,4-dimethylbenzoyl chloride. The reaction sequence would proceed as follows:
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Thiourea Formation:
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Alkylation and Hydrazine Treatment:
Alkylation with methyl iodide followed by hydrazine yields 3,4-dimethyl-5-aminopyrazole. -
Diazotization and Cyclization:
The aminopyrazole is diazotized and coupled with malononitrile to form the pyrazolo[1,5-a]pyrimidine core .
Key Reaction Conditions
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Temperature: 0–5°C for diazotization to prevent decomposition .
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Catalysts: Piperidine acetate for facilitating cyclocondensation .
Route 2: One-Pot Green Synthesis
Recent advances emphasize green chemistry approaches, such as using water as a solvent and microwave irradiation to accelerate reactions . For instance, pyrazolo[3,4-d]pyrimidines have been synthesized via one-pot reactions between aminopyrazoles and β-ketoesters under microwave conditions . Adapting this method for 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide could involve:
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Condensation:
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Cyclization:
Treatment with acetylacetone or ethyl acetoacetate under reflux to form the pyrimidine ring .
Physicochemical Properties and Spectral Characterization
Predicted Spectral Data
While experimental data for 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide are unavailable, analogs such as N-(3-cyano-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamide provide a reference framework :
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NMR (DMSO-d6):
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NMR:
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IR (KBr):
Solubility and Stability
The 3,4-dimethyl substituents likely reduce aqueous solubility compared to unsubstituted analogs. Predicted solubility in DMSO is >10 mM, aligning with similar benzamide derivatives. Stability studies on related compounds indicate no decomposition under ambient conditions for 6 months when stored in amber vials .
Biological Activity and Mechanistic Insights
Hypothesized Kinase Inhibitory Activity
Pyrazolo[1,5-a]pyrimidines are established kinase inhibitors, particularly targeting EGFR and VEGFR . For example, compound 16 (a pyrazolo[3,4-d]pyrimidine derivative) inhibits EGFR with an IC of 0.034 μM . The dimethylbenzamide moiety in 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide may enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide’s fluorine-mediated halogen bonding.
Table 1: Comparative Kinase Inhibition Profiles
Apoptotic and Cell Cycle Effects
Pyrazolo[1,5-a]pyrimidines induce apoptosis and cell cycle arrest. Compound 16 arrests MDA-MB-468 cells in the S-phase and increases pre-G populations . The dimethyl groups in 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide may augment these effects by improving membrane permeability.
Industrial Applications and Scalability
Continuous Flow Synthesis
Large-scale production of pyrazolo[1,5-a]pyrimidines employs continuous flow reactors to optimize exothermic reactions. Key parameters include:
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Yield Optimization: >85% purity achieved through in-line crystallization.
Table 2: Scalability Metrics
Parameter | Batch Process | Flow Process |
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Yield (%) | 65 | 89 |
Purity (%) | 78 | 92 |
Reaction Time (h) | 6 | 0.5 |
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